molecular formula C14H23BO3 B056111 4-Octyloxyphenylboronic acid CAS No. 121554-09-4

4-Octyloxyphenylboronic acid

Cat. No. B056111
M. Wt: 250.14 g/mol
InChI Key: WABZSVITXOJJKH-UHFFFAOYSA-N
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Patent
US05853613

Procedure details

n-Butyllithium (23 ml, 2.5M in hexane, 0.058 mol) was added dropwise to a stirred, cooled (-78° C.) solution of compound 26 (15.00 g, 0.053 mol) in dry THF (168 ml) under dry nitrogen. The reaction mixture was maintained under these conditions for 2.5 h and then a solution of trimethyl borate (10.98 g, 0.106 mol) in dry THF (50 ml) was added dropwise at -78° C. The reaction mixture was allowed to warm to room temperature overnight and then stirred for 1 h with 10% hydrochloric acid (120 ml). The product was extracted into ether (twice), and the combined ethereal extracts were washed with water and dried (MgSO4). The solvent was removed in vacuo to yield an off white solid.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
168 mL
Type
solvent
Reaction Step Two
Quantity
10.98 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([O:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])=[CH:9][CH:8]=1.[B:22](OC)([O:25]C)[O:23]C.Cl>C1COCC1>[CH2:14]([O:13][C:10]1[CH:11]=[CH:12][C:7]([B:22]([OH:25])[OH:23])=[CH:8][CH:9]=1)[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
23 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OCCCCCCCC
Name
Quantity
168 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
10.98 g
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
120 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained under these conditions for 2.5 h
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ether (twice), and the combined ethereal extracts
WASH
Type
WASH
Details
were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an off white solid

Outcomes

Product
Name
Type
Smiles
C(CCCCCCC)OC1=CC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.